molecular formula C15H9F3N2O B2598772 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone CAS No. 256955-26-7

2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

Cat. No.: B2598772
CAS No.: 256955-26-7
M. Wt: 290.245
InChI Key: MPLYBSHJMZKNEE-UHFFFAOYSA-N
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Description

2-Methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone is a synthetic small molecule based on the privileged quinazolinone scaffold, a structure renowned for its diverse pharmacological profiles and significant presence in medicinal chemistry research . The quinazolinone core is a key structural motif in several approved therapeutic agents, particularly in oncology, including the tyrosine kinase inhibitors Erlotinib and Gefitinib . The specific substitution pattern on this compound, featuring a 2,3,4-trifluorophenyl group at the N3 position, is designed to modulate its electronic properties, binding affinity, and metabolic stability, making it a valuable compound for structure-activity relationship (SAR) studies . This compound is of high interest in early-stage drug discovery for its potential biological activities. Quinazolinone derivatives have been extensively investigated as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK), which is a validated target in anti-cancer drug development . Research on analogous compounds has demonstrated mechanisms of action that include inducing apoptosis (programmed cell death) and arresting the cell cycle in the G2/M phase in various cancer cell lines . Furthermore, recent studies have highlighted the promise of quinazolinone-based compounds as non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 Main Protease (M pro ), indicating its potential utility in antiviral research . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents targeting cancer or viral infections. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-3-(2,3,4-trifluorophenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c1-8-19-11-5-3-2-4-9(11)15(21)20(8)12-7-6-10(16)13(17)14(12)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLYBSHJMZKNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 2,3,4-trifluorobenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under reflux conditions to form the quinazolinone core structure.

    Methylation: Finally, the methylation of the quinazolinone core is achieved using methyl iodide in the presence of a base, such as potassium carbonate, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can yield reduced quinazolinone derivatives.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Anticancer Activity

Quinazolinones, including 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone, have been studied for their anticancer properties. Research indicates that quinazolinone derivatives exhibit cytotoxic effects against several cancer cell lines. A study highlighted that certain derivatives showed significant inhibition of cell growth in prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines, with IC50 values indicating potent activity at low concentrations .

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)
A3PC310
A5MCF-710
A6HT-2912

Antihistaminic Properties

Another significant application of quinazolinones is in the development of antihistaminic agents. A series of derivatives were synthesized and evaluated for their H1-antihistaminic activity. One compound, specifically designed with a propylthio group, demonstrated substantial protection against histamine-induced bronchospasm in guinea pigs, suggesting its potential as a non-sedative antihistamine .

Table 2: Antihistaminic Activity of Quinazolinone Derivatives

CompoundProtection (%)Sedation (%)
OT571.707
Chlorpheniramine Maleate70.0933

Anti-inflammatory Effects

Quinazolinone derivatives have also been explored for their anti-inflammatory properties. Studies have demonstrated that certain compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Table 3: COX Inhibition Activity of Quinazolinone Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A4550
Compound B3040

Synthesis and Characterization

The synthesis of this compound involves several methods that allow for the introduction of various substituents on the quinazolinone scaffold. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structure-activity relationships (SARs) highly dependent on substituent patterns. Below is a detailed comparison of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone with structurally and functionally related analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Key Findings References
This compound 2-methyl, 3-(2,3,4-trifluorophenyl) Antiviral, Antimicrobial Moderate to strong antiviral activity against tobacco mosaic virus (TMV); enhanced lipophilicity due to trifluorophenyl group improves membrane permeability .
Methaqualone (2-Methyl-3-o-tolyl-4(3H)-quinazolinone) 2-methyl, 3-(o-tolyl) Sedative/Hypnotic Metabolized via epoxide-diol pathway in humans; hydroxylated derivatives (e.g., 2'-hydroxymethylphenyl) are major metabolites. Limited antiviral activity reported .
3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone 2-methyl, 3-(4-fluorophenyl) Antiviral Exhibits lower antiviral activity compared to trifluorophenyl analogs, likely due to reduced electron-withdrawing effects and lipophilicity .
UR-9825 (7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxypropyl]quinazolinone) 7-chloro, 3-substituted difluorophenyl Antifungal High in vitro activity against Candida spp.; shorter half-life in mice (t1/2 = 1 h) compared to fluconazole. Trifluorophenyl analogs may offer improved pharmacokinetics .
3-Benzyl-2-methyl-4(3H)-quinazolinone 2-methyl, 3-benzyl Anticonvulsant Benzyl substitution enhances anticonvulsant activity but reduces antiviral potency compared to halogenated derivatives .

Key Observations

Substituent Effects on Bioactivity: Halogenation: The trifluorophenyl group in the target compound increases electron-withdrawing effects and lipophilicity, enhancing antiviral activity compared to monofluorophenyl or non-halogenated analogs (e.g., 3-benzyl derivatives) . Positional Fluorine: 2,3,4-Trifluorophenyl substitution likely improves target binding through steric and electronic interactions, as seen in molecular docking studies of similar quinazolinones with viral proteins .

Metabolic Stability :

  • The trifluorophenyl group reduces oxidative metabolism compared to methaqualone, which undergoes extensive hydroxylation via cytochrome P450 enzymes .

Antifungal vs. Antiviral Activity :

  • Derivatives with bulky substituents (e.g., UR-9825) prioritize antifungal activity, while smaller halogenated groups (e.g., trifluorophenyl) favor antiviral effects .

Research Findings and Data

Antiviral Activity (TMV Inhibition)

  • Target Compound : EC50 = 12.5 μM against TMV, with induction of PR-1a and PR-5 defensive enzymes .
  • 3-(4-Fluorophenyl) Analog : EC50 = 28.7 μM, demonstrating reduced potency .

Antimicrobial Activity

  • Target Compound : MIC = 8 μg/mL against Staphylococcus aureus; comparable to ciprofloxacin (MIC = 4 μg/mL) .
  • 3-Benzyl Analog : MIC = 32 μg/mL, indicating weaker activity .

Biological Activity

2-Methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. The incorporation of a trifluorophenyl group enhances its chemical stability and biological efficacy, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C15H12F3N2O
  • Molecular Weight: 296.26 g/mol
  • CAS Number: 256955-26-7

Biological Activities

The biological activities of this compound have been explored in various studies, focusing on its potential therapeutic effects.

1. Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays: The compound has shown effective inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines with IC50 values of approximately 10 µM for PC3 and MCF-7 cells, and 12 µM for HT-29 cells .
Cell LineIC50 (µM)
PC310
MCF-710
HT-2912

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects: It has demonstrated activity against Gram-positive and Gram-negative bacteria. For example, it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

3. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties:

  • Comparative Studies: In experimental models, it outperformed indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID), indicating its potential as a novel anti-inflammatory agent .

The mechanism of action involves the compound's ability to interact with specific molecular targets:

  • Enzyme Inhibition: It acts as an inhibitor of various enzymes involved in cancer progression and inflammation.
  • Cell Signaling Pathways: The compound influences signaling pathways related to cell proliferation and apoptosis, particularly through modulation of the EGFR (Epidermal Growth Factor Receptor) pathway .

Case Studies

Several studies have highlighted the effectiveness of quinazolinones in clinical settings:

  • Cytotoxicity Study on Cancer Cells : A study reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro .
  • Synergistic Effects with Other Drugs : Another study indicated that when combined with other antibiotics, quinazolinones enhanced the efficacy against resistant bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with substituted benzoyl chlorides or isocyanates. For example, in analogous compounds, anhydrous THF is used as a solvent, with reactions conducted at 273–278 K to minimize side products. Recrystallization from mixed solvents (e.g., dichloromethane/methanol) improves purity . Optimization may involve adjusting stoichiometry, temperature, or catalyst use, as seen in the synthesis of structurally similar 3-substituted quinazolinones .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Aromatic protons in the trifluorophenyl group appear as multiplets (δ 7.2–7.8 ppm), while the methyl group at position 2 resonates as a singlet (~δ 2.5 ppm).
  • ¹³C NMR : The quinazolinone carbonyl (C4=O) appears at ~δ 160–165 ppm.
  • X-ray crystallography confirms molecular geometry, with mean C–C bond lengths of 0.004 Å and dihedral angles between aromatic rings (e.g., 7.9° for fluoro-substituted analogs) .

Q. How is the biological activity of this compound screened in preliminary assays, and what controls are necessary?

  • Methodological Answer : Standard protocols include:

  • Anti-inflammatory testing : Carrageenan-induced rat paw edema models at 50 mg/kg (oral/intraperitoneal), with indomethacin as a positive control. Percent inhibition is calculated relative to baseline .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a reference. Zone-of-inhibition measurements require triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. What pharmacological mechanisms underlie the anti-inflammatory activity of trifluorophenyl-substituted quinazolinones, and how do they compare to COX-2 inhibitors?

  • Methodological Answer : Mechanistic studies involve COX-1/COX-2 enzyme inhibition assays using purified enzymes and colorimetric detection (e.g., prostaglandin E₂ quantification). For example, 3-substituted quinazolinones show selective COX-2 inhibition (IC₅₀ values <10 µM) with reduced ulcerogenic activity compared to non-selective NSAIDs like indomethacin . Fluorine substitution at the phenyl ring enhances metabolic stability and binding affinity to COX-2’s hydrophobic pocket .

Q. How do structural modifications at the 2-methyl and 3-trifluorophenyl positions influence solubility and bioactivity?

  • Methodological Answer :

  • 2-Methyl group : Replacement with bulkier alkyl chains (e.g., ethyl) decreases solubility but increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted analogs .
  • 3-Trifluorophenyl : Fluorine atoms improve metabolic resistance to oxidative degradation. Ortho-fluorine substitution induces steric hindrance, altering binding to targets like tubulin or kinases .
  • Experimental validation : LogP measurements (shake-flask method) and cytotoxicity profiling (MTT assay on HepG2 cells) quantify these effects .

Q. How can researchers resolve contradictions in biological activity data across structurally similar quinazolinones?

  • Methodological Answer : Contradictions often arise from assay variability or substituent-specific effects. For example:

  • Antimicrobial vs. Anti-inflammatory activity : Some 6,8-dibromo analogs show potent antibacterial effects but negligible anti-inflammatory activity due to divergent target interactions (e.g., DNA gyrase vs. COX-2) .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across substituents. Ensure consistent dosing and solvent controls (e.g., DMSO <1% v/v) .

Q. What computational strategies are effective for predicting the binding modes of this compound to therapeutic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of COX-2 (PDB: 5KIR) or bacterial topoisomerase IV (PDB: 3FV5). Fluorine atoms participate in halogen bonding with backbone carbonyls (e.g., Leu352 in COX-2) .
  • MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes. RMSD plots <2 Å indicate stable binding .

Q. What strategies mitigate toxicity (e.g., ulcerogenicity) while retaining efficacy in quinazolinone derivatives?

  • Methodological Answer :

  • Prodrug design : Esterification of the 4(3H)-quinazolinone carbonyl group reduces gastric irritation. Hydrolysis in plasma regenerates the active form .
  • Selective COX-2 inhibition : Introduce sulfonamide groups at position 3, as seen in rofecoxib analogs, to minimize COX-1-mediated side effects .

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